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Abstract

Pivampicillin hydrochloride is a semi-synthetic, orally active prodrug of the broad-spectrum
antibiotic ampicillin. As the hydrochloride salt of the pivaloyloxymethyl ester of ampicillin, it was
designed to enhance the oral bioavailability of the parent drug. This technical guide provides a
comprehensive overview of the chemical structure, physicochemical properties, antibacterial
activity, and pharmacokinetic profile of pivampicillin hydrochloride. Detailed experimental
protocols and structured data summaries are included to support research and development
activities in the field of antibacterial drug discovery and formulation.

Chemical Structure and Identification

Pivampicillin hydrochloride is the hydrochloride salt of 2,2-dimethylpropanoyloxymethyl
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-
azabicyclo[3.2.0]heptane-2-carboxylate.[1] This esterification of ampicillin at the carboxyl group
increases its lipophilicity, facilitating absorption from the gastrointestinal tract.[2] Following
absorption, it is rapidly hydrolyzed by esterases in the body to release the active moiety,
ampicillin, along with pivalic acid and formaldehyde.[3][4]

The chemical structure of Pivampicillin hydrochloride is depicted in the following diagram:
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Caption: Chemical structure of Pivampicillin hydrochloride.

Table 1: Chemical Identification of Pivampicillin Hydrochloride

Identifier Value

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-
[[(2R)-2-amino-2-phenylacetyllamino]-3,3-
IUPAC Name dimethyl-7-ox0-4-thia-1-
azabicyclo[3.2.0]heptane-2-
carboxylate;hydrochloride[1]

CAS Number 26309-95-5

Molecular Formula C22H30CIN306S

Molecular Weight 500.0 g/mol

Synonyms Pivampicillin HCI, Pondocillin, Sanguicillin

Physicochemical Properties

Pivampicillin hydrochloride is a white to off-white crystalline powder. Its physicochemical
properties are crucial for its formulation and biopharmaceutical performance.

Table 2: Physicochemical Properties of Pivampicillin Hydrochloride
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Property Value Reference

155-156 °C (with

Melting Point N
decomposition)

pKa ~7.0

Water: Very
solubleChloroform: Very
- solubleEthanol: Freely
Solubllity solublen-Propanol, tert-
Butanol, Ethyl ether: Sparingly

solubleDMSO: Soluble

Relatively stable in acidic
Stability solutions; hydrolyzes slowly in

neutral solutions.

Antibacterial Activity

The antibacterial activity of pivampicillin is attributable to its active metabolite, ampicillin.
Ampicillin is a broad-spectrum beta-lactam antibiotic that inhibits the synthesis of bacterial cell
walls by binding to penicillin-binding proteins (PBPs). The in vitro activity of pivampicillin is
therefore represented by the Minimum Inhibitory Concentrations (MICs) of ampicillin.

Table 3: Minimum Inhibitory Concentration (MIC) Values for Ampicillin against Key Pathogens
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Bacterial Species MIC50 (pg/mL) MIC90 (pg/mL) Reference
Staphylococcus

aureus (methicillin- 0.5 2
susceptible)

Streptococcus

pneumoniae <0.06 0.12
(penicillin-susceptible)

Haemophilus

influenzae (beta- 0.5 1
lactamase negative)

Escherichia coli 4 16

Note: MIC values can vary depending on the strain and testing methodology. The values

presented are representative.

Pharmacokinetics

The primary advantage of pivampicillin over ampicillin is its improved pharmacokinetic profile

following oral administration.

Table 4: Pharmacokinetic Parameters of Pivampicillin Hydrochloride in Humans (following a

single oral dose equivalent to 250 mg ampicillin)

Parameter Value Reference
Bioavailability ~90%
Peak Plasma Concentration
6.8 pg/mL
(Cmax)
Time to Peak Concentration )
56 minutes
(Tmax)
Urinary Excretion (as
o 67-73%
ampicillin)
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Absorption

Pivampicillin is well-absorbed from the gastrointestinal tract. Its increased lipophilicity allows
for greater permeation across the intestinal mucosa compared to ampicillin.

Distribution

Once absorbed and converted to ampicillin, the distribution is characteristic of ampicillin, with a
volume of distribution slightly larger than the extracellular fluid volume.

Metabolism

Pivampicillin is rapidly and extensively hydrolyzed by esterases in the intestinal wall, blood,
and other tissues to yield ampicillin, pivalic acid, and formaldehyde. The release of pivalic acid
can lead to the formation of pivaloylcarnitine, which is excreted in the urine. Prolonged use of
pivampicillin may lead to carnitine deficiency.
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Caption: Metabolic pathway of Pivampicillin.

EXxcretion

The active metabolite, ampicillin, is primarily excreted unchanged in the urine. The pivalic acid

moiety is excreted as pivaloylcarnitine.

Experimental Protocols
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Determination of Minimum Inhibitory Concentration

(MIC)

A standard broth microdilution method is used to determine the MIC of ampicillin (the active

form of pivampicillin) against bacterial isolates.

4 MIC Determination Workflow

(Prepare serial two-fold dilutions of Ampicillin in Mueller-Hinton Broth)

Dispense dilutions and inoculum into 96-well microtiter plate

Incubate at 35-37°C for 16-20 hours

Prepare standardized bacterial inoculum (e.g., 0.5 McFarland)

(Visually inspect for turbidity (bacterial growth))

Determine MIC: Lowest concentration with no visible growth

Click to download full resolution via product page

Caption: Workflow for MIC determination.

Protocol:

+ Preparation of Antibiotic Solutions: Prepare a stock solution of ampicillin sodium salt in a
suitable solvent (e.qg., sterile distilled water). Perform serial two-fold dilutions in cation-
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adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired
concentration range.

e Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium overnight.
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard
(approximately 1-2 x 10”8 CFU/mL). Dilute this suspension in CAMHB to achieve a final
inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

 Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antibiotic
dilutions with the standardized bacterial suspension. Include a growth control well (no
antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20
hours in ambient air.

o MIC Determination: Following incubation, visually inspect the microtiter plate for bacterial
growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that
completely inhibits visible growth of the organism.

Pharmacokinetic Study in Human Volunteers

A typical pharmacokinetic study to evaluate pivampicillin hydrochloride would involve the
following steps:

o Study Design: A randomized, open-label, crossover study design is often employed. Healthy,
fasting adult volunteers are recruited.

e Drug Administration: A single oral dose of pivampicillin hydrochloride (e.g., equivalent to
500 mg of ampicillin) is administered with a standardized volume of water.

e Blood Sampling: Blood samples are collected into heparinized tubes at predose (0 hours)
and at multiple time points post-dose (e.g., 0.25, 0.5,0.75,1, 1.5, 2, 3, 4, 6, 8, and 12
hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

» Urine Collection: Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-
24 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored
frozen until analysis.
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e Bioanalytical Method: The concentration of ampicillin in plasma and urine samples is
determined using a validated analytical method, such as high-performance liquid
chromatography with tandem mass spectrometry (LC-MS/MS).

o Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-
compartmental or compartmental methods to determine key pharmacokinetic parameters,
including Cmax, Tmax, area under the plasma concentration-time curve (AUC), elimination
half-life (t1/2), and renal clearance.

Conclusion

Pivampicillin hydrochloride serves as an effective oral prodrug for ampicillin, offering improved
bioavailability that leads to higher and more reliable plasma concentrations of the active
antibiotic. This technical guide has provided a detailed overview of its chemical structure,
physicochemical characteristics, antibacterial spectrum, and pharmacokinetic profile. The
inclusion of experimental protocols aims to facilitate further research and development in the
context of this important antibacterial agent. Understanding these core properties is essential
for the optimal design of formulations and clinical application strategies for pivampicillin
hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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